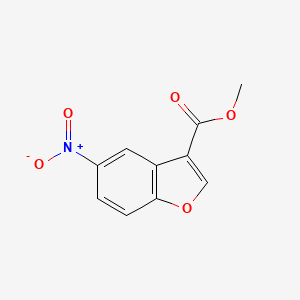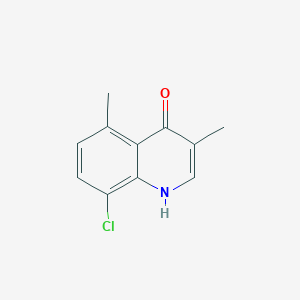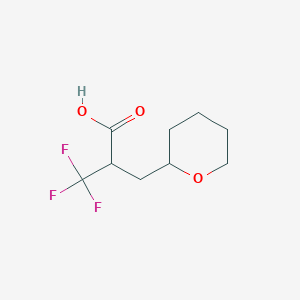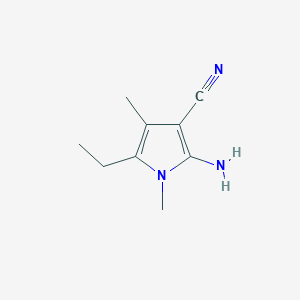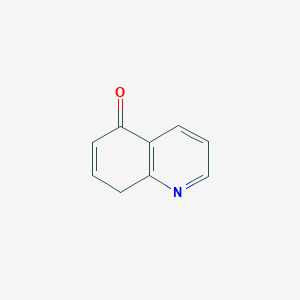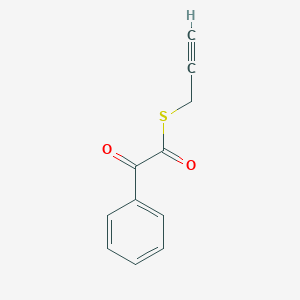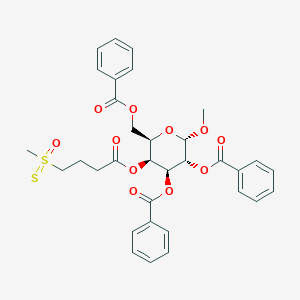
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy, methoxy, and methylsulfonothioyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydro-2H-pyran core, followed by the introduction of the benzoyloxy and methoxy groups through esterification and methylation reactions, respectively. The final steps involve the addition of the methylsulfonothioyl group and the formation of the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes
Applications De Recherche Scientifique
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical transformations and interact with different molecular targets.
Propriétés
Formule moléculaire |
C33H34O11S2 |
|---|---|
Poids moléculaire |
670.7 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(4-methylsulfonothioylbutanoyloxy)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H34O11S2/c1-39-33-29(44-32(37)24-17-10-5-11-18-24)28(43-31(36)23-15-8-4-9-16-23)27(42-26(34)19-12-20-46(2,38)45)25(41-33)21-40-30(35)22-13-6-3-7-14-22/h3-11,13-18,25,27-29,33H,12,19-21H2,1-2H3/t25-,27+,28+,29-,33+,46?/m1/s1 |
Clé InChI |
JIOHVPVSIDIEOM-ADKYULJHSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)CCCS(=O)(=S)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)CCCS(=O)(=S)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)


